AD-mix-α (Technical Grade)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

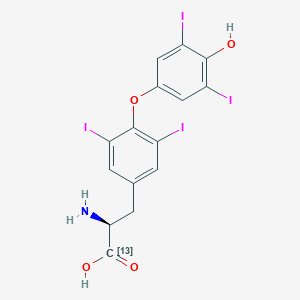

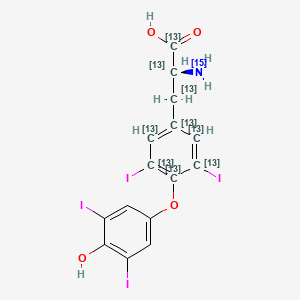

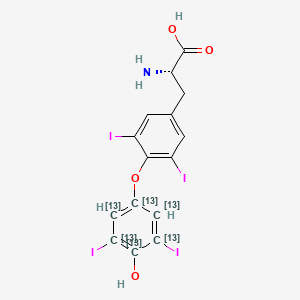

AD-mix-α is a reagent used for Sharpless Asymmetric Dihydroxylation reactions . It has been used in the asymmetric dihydroxylation (AD) step of synthesizing the (+)-enantiomeric form of a potent anti-inflammatory methyl picolinate alkaloid from methyl 5-bromopicolinate .

Synthesis Analysis

AD-mix-α is a mixture that contains a chiral ligand (DHQ)2 PHAL . It is employed in the Sharpless Asymmetric Dihydroxylation of (E, E)- or (E, Z)-1,3-dienoates . It is also used in the preparation of ß-hydroxy-γ-lactones from ß,γ-unsaturated esters .Chemical Reactions Analysis

AD-mix-α acts as an asymmetric catalyst for various chemical reactions, including the Sharpless asymmetric dihydroxylation of alkenes . It is used for Sharpless Asymmetric Dihydroxylation reactions .Scientific Research Applications

Synthesis of Anti-inflammatory Alkaloids

AD-mix-α plays a crucial role in the synthesis of enantiomerically pure anti-inflammatory alkaloids. It is used in the asymmetric dihydroxylation step to synthesize the (+)-enantiomeric form of potent anti-inflammatory methyl picolinate alkaloid from methyl 5-bromopicolinate . This process is vital for creating drugs with fewer side effects due to their enantiopurity.

Sharpless Asymmetric Dihydroxylation

The reagent is employed in the Sharpless Asymmetric Dihydroxylation (AD) of (E, E)- or (E, Z)-1,3-dienoates . This reaction is a cornerstone in organic synthesis, allowing for the preparation of chiral diols with high enantioselectivity, which are important building blocks in pharmaceuticals and fine chemicals.

Preparation of β-Hydroxy-γ-Lactones

AD-mix-α is utilized in the preparation of β-hydroxy-γ-lactones from β,γ-unsaturated esters . These lactones are significant due to their presence in numerous natural products and pharmaceuticals, serving as key intermediates in the synthesis of various bioactive molecules.

Antibacterial Drug Development

In the field of medicinal chemistry, AD-mix-α is a candidate for developing drugs to treat hypertension and bacterial infections. It acts as an inhibitor of the enzyme DNA gyrase, which is crucial for bacterial cell division and DNA replication, showing effectiveness against Pseudomonas aeruginosa and other Gram-negative bacteria .

Enzyme Inhibition Studies

AD-mix-α’s ability to inhibit DNA gyrase makes it a valuable tool for studying enzyme inhibition. Its kinetic and functional properties are similar to those of glycopeptide antibiotics like vancomycin, providing insights into the mechanisms of antibiotic resistance and the development of new antibacterial agents .

Catalytic Asymmetric Synthesis

As a catalyst, AD-mix-α is used in various asymmetric synthesis reactions beyond dihydroxylation. Its role in introducing chirality to molecules is essential for the production of enantiomerically pure substances, which are increasingly demanded in the pharmaceutical industry for their improved efficacy and safety profiles .

Mechanism of Action

Safety and Hazards

AD-mix-α (Technical Grade) is classified as causing skin irritation (Category 2), eye irritation (Category 2), respiratory irritation (Category 3), and long-term (chronic) aquatic hazard (Category 2) . It is advised to avoid breathing dust, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Future Directions

AD-mix-α is widely used in various organic synthesis reactions, such as hydrogenation, addition, and carbonylation reactions, to improve yield and reduce the generation of by-products . Although it has no direct applications in the medical field, it plays an important role in the pharmaceutical industry and chemical research .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of AD-mix-α (Technical Grade) involves a series of reactions starting from commercially available starting materials.", "Starting Materials": ["2,3-dichlorobenzonitrile", "2,6-dimethylphenylacetic acid", "4-(dimethylamino)pyridine", "triethylamine", "ethyl acetate", "methanol", "water", "sodium hydroxide", "hydrochloric acid"], "Reaction": ["Step 1: 2,3-dichlorobenzonitrile is reacted with 2,6-dimethylphenylacetic acid in the presence of 4-(dimethylamino)pyridine and triethylamine in ethyl acetate to form the intermediate product.", "Step 2: The intermediate product is then treated with a solution of sodium hydroxide in water to form the final product.", "Step 3: The crude product is purified by recrystallization using methanol and hydrochloric acid."] } | |

CAS RN |

153130-59-7 |

Molecular Formula |

C₄₈H₅₄N₆O₄·x(K₂CO₃)·x(K₂OsO₄·2H₂O)·x(K |

synonyms |

AD-mix-alpha |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

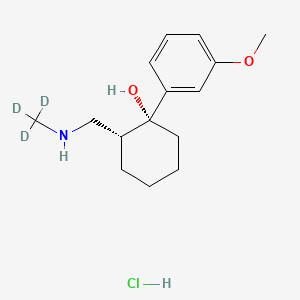

![5-[[4-[1,1,2,2-Tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602725.png)

![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B602730.png)